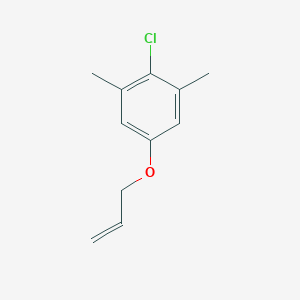










|
REACTION_CXSMILES
|
B(Cl)(Cl)Cl.[CH2:5](OC1C=CC=CC=1)[CH:6]=[CH2:7].C([O:18][C:19]1[CH:24]=[C:23]([CH3:25])[C:22]([Cl:26])=[C:21]([CH3:27])[CH:20]=1)C=C>>[CH2:7]([C:24]1[C:23]([CH3:25])=[C:22]([Cl:26])[C:21]([CH3:27])=[CH:20][C:19]=1[OH:18])[CH:6]=[CH2:5]
|


|
Name
|
o-allyl phenols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
phenol allyl ethers
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
|
Name
|
phenols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=CC(=C(C(=C1)C)Cl)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
requires 200° C. for about 10 hours
|
|
Duration
|
10 h
|
|
Type
|
CUSTOM
|
|
Details
|
giving an approximately quantitative yield
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C1=C(C=C(C(=C1C)Cl)C)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |